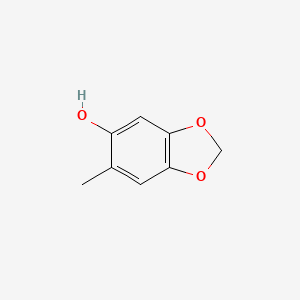

6-Methyl-1,3-benzodioxol-5-ol

Beschreibung

6-Methyl-1,3-benzodioxol-5-ol is a benzodioxol derivative featuring a methyl group at the 6-position and a hydroxyl group at the 5-position. While its specific biological activities remain understudied, its structural analogs and derivatives have demonstrated diverse pharmacological and industrial applications. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .

Eigenschaften

IUPAC Name |

6-methyl-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWKGNYNPPPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methyl-1,3-benzodioxol-5-ol can be synthesized through several methods. One common approach involves the methylation of 1,3-benzodioxol-5-ol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or distillation to obtain the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into various reduced forms, often involving hydrogenation catalysts.

Substitution: Electrophilic substitution reactions are common, where the methyl group or other positions on the benzodioxole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Reduced forms of the benzodioxole ring.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzodioxol core is shared among several compounds, but substitutions significantly alter their properties and applications:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Reactivity: The hydroxyl group in this compound may enhance hydrogen bonding, similar to Emodin’s hydroxyl-rich structure .

- Thermal Stability : The (E)-isomer of 6-(Prop-1-enyl)-1,3-benzodioxol-5-ol has a melting point of 93°C, whereas the (Z)-isomer is an oil, indicating stereochemical influences on physical properties .

Biologische Aktivität

6-Methyl-1,3-benzodioxol-5-ol, commonly known as sesamol , is a naturally occurring compound found in sesame oil. It has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties. This article presents a comprehensive overview of the biological activity of sesamol, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C8H8O3

- SMILES : CC1=CC2=C(C=C1O)OCO2

- InChIKey : JRFWKGNYNPPPLF-UHFFFAOYSA-N

The structural characteristics of sesamol contribute to its reactivity and interaction with various biological targets, including enzymes and receptors.

Target of Action

Sesamol primarily interacts with the CB1 receptors in the endocannabinoid system, influencing several neurobiological processes. It has also been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins from arachidonic acid.

Mode of Action

The compound exerts its effects through:

- Inhibition of COX enzymes , leading to decreased production of inflammatory mediators.

- Modulation of neurotrophic factors such as nerve growth factor (NGF) , contributing to its neuroprotective effects .

Neuroprotective Effects

Research indicates that sesamol possesses significant neuroprotective properties. It has been shown to:

- Reduce oxidative stress and neuronal apoptosis.

- Enhance cognitive function in animal models by promoting neuronal survival and regeneration.

Anti-inflammatory Properties

Sesamol's ability to inhibit COX enzymes results in reduced inflammation. Studies have demonstrated that it can:

- Lower levels of pro-inflammatory cytokines.

- Ameliorate symptoms in models of inflammatory diseases .

Anticancer Potential

Recent investigations into sesamol's anticancer properties have yielded promising results. In vitro studies have shown that sesamol can:

- Induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

- Inhibit DNA synthesis and disturb mitochondrial membrane potential in cancer cells .

Table 1: Effects of Sesamol on Cancer Cell Lines

| Compound | Cell Line | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |

|---|---|---|---|---|

| Control | A549 | 3.1 | 4.5 | 94.3 |

| Sesamol (50 µM) | A549 | 12.11 | 25.0 | 81.8 |

| Control | C6 | 4.5 | 16.3 | 83.9 |

| Sesamol (50 µM) | C6 | 15.8 | 25.0 | 60.2 |

This table illustrates the significant impact of sesamol on inducing apoptosis in both A549 and C6 cell lines compared to untreated controls .

Pharmacokinetics and Metabolism

The pharmacokinetics of sesamol involve its absorption, distribution, metabolism, and excretion:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.